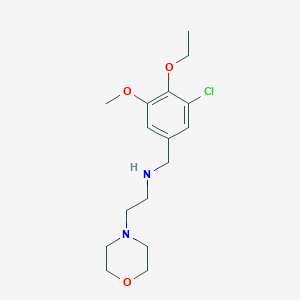

N-(呋喃-2-基甲基)-2-吗啉乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide” is a heterocyclic aromatic amide that contains an aromatic ring and an amide group . It has a molecular weight of 310.15 .

Synthesis Analysis

The synthesis of similar compounds, such as “N-(pyridin-2-ylmethyl)furan-2-carboxamide”, has been reported . The molecule was synthesized and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .

Molecular Structure Analysis

The crystal structure of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” was elucidated by single crystal X-ray diffraction . The dihedral angle between furan and pyridine rings is 73.52 (14)° .

Chemical Reactions Analysis

The synthesis of “N-(furan-2-ylmethyl)furan-2-carboxamide” and “furan-2-ylmethyl furan-2-carboxylate” was carried out using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “N-(furan-2-ylmethyl)acetamide” has a molecular weight of 139.15 g/mol .

科学研究应用

呋喃衍生物在药物化学中的应用

呋喃衍生物,包括那些被呋喃-2-基取代的衍生物,由于其生物活性,在药物设计中至关重要。它们是生物活性分子中的结构单元,特别是在核碱基、核苷及其类似物中。这些化合物表现出广泛的活性,如抗病毒、抗肿瘤和抗菌作用。芳基与杂芳基取代基(如呋喃-2-基)的生物等排取代可以显着影响这些活性,证明了呋喃衍生物在药物化学中的重要性 (Ostrowski, 2022).

吗啉结构在基因功能抑制中的应用

与“N-(呋喃-2-基甲基)-2-吗啉乙胺”相关的结构——吗啉寡核苷酸,已在各种模式生物中进行了基因功能抑制测试。这些研究表明,吗啉寡核苷酸提供了一种相对简单且快速的方法来研究基因功能,强调了吗啉结构在生物学研究和治疗应用中的效用 (Heasman, 2002).

呋喃和吗啉衍生物在治疗中的应用

对呋喃和吗啉衍生物的研究突出了其广泛的药理学应用。这些化合物对各种疾病表现出有效的活性,突出了呋喃和吗啉核的合成多功能性和药用意义。从这些结构开发衍生物仍然是发现新的治疗剂的一个肥沃领域 (Mohammed et al., 2015).

作用机制

Target of Action

A structurally similar compound, n-(furan-2-ylmethyl)-1h-indole-3-carboxamide, has been reported to target the epidermal growth factor receptor (egfr) . EGFR is a transmembrane protein that is involved in cell growth and differentiation .

Mode of Action

If it acts similarly to the related compound mentioned above, it may interact with its target, EGFR, leading to changes in cell signaling pathways . This interaction could potentially inhibit the receptor’s activity, affecting cell growth and differentiation .

Biochemical Pathways

Egfr, a potential target of this compound, is known to be involved in several key cellular pathways, including the mapk, pi3k/akt, and jak/stat pathways . These pathways regulate various cellular processes such as cell proliferation, survival, and differentiation .

Result of Action

If it acts similarly to the related compound, it could potentially exhibit anticancer activities by inhibiting EGFR, thereby affecting cell growth and differentiation .

安全和危害

未来方向

Bio-based furanic oxygenates, which are similar to “N-(Furan-2-ylmethyl)-2-morpholinoethanamine”, represent a well-known class of lignocellulosic biomass-derived platform molecules . In the presence of H2 and different nitrogen sources, these versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .

生化分析

Biochemical Properties

N-(Furan-2-ylmethyl)-2-morpholinoethanamine has been shown to interact with monoamine oxidases (MAO A and B), enzymes that play a central role in the regulation of brain monoamine levels . These interactions result in region-specific alterations in monoamine metabolism .

Cellular Effects

It has been suggested that the compound may influence cell function by altering monoamine metabolism . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound exhibits a low affinity toward MAO B and MAO A . Despite this, it has been shown to modify the B form of MAO, forming a flavin adduct structurally similar to that with deprenyl .

Temporal Effects in Laboratory Settings

It has been suggested that the compound may have long-term effects on cellular function due to its influence on monoamine metabolism .

Dosage Effects in Animal Models

The effects of N-(Furan-2-ylmethyl)-2-morpholinoethanamine at different dosages in animal models have not been extensively studied. It has been suggested that the compound may have a role in enhancing cognitive functions, potentially through its interactions with monoamine oxidases .

Metabolic Pathways

Given its interactions with monoamine oxidases, it is likely that the compound is involved in the metabolism of monoamines .

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2-morpholin-4-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-2-11(15-7-1)10-12-3-4-13-5-8-14-9-6-13/h1-2,7,12H,3-6,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODQIXKMHPJBFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

880813-53-6 |

Source

|

| Record name | (furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B499266.png)

![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methoxyethanamine](/img/structure/B499268.png)

![2-({2-[({2-[(2-Chlorobenzyl)oxy]-1-naphthyl}methyl)amino]ethyl}amino)ethanol](/img/structure/B499271.png)

![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B499272.png)

![N-tert-butyl-2-(4-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B499273.png)

![1-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499276.png)

![1-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499277.png)

![2-({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B499278.png)

![N-tert-butyl-2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499280.png)

![N-[3-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B499281.png)

![N-tert-butyl-2-{4-[(cycloheptylamino)methyl]phenoxy}acetamide](/img/structure/B499283.png)

![1-Phenyl-2-[(2,4,5-trimethoxybenzyl)amino]-1-propanol](/img/structure/B499286.png)